[5'-13C]ribothymidine
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Overview
Description
[5’-13C]ribothymidine: is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 5’ position of the ribothymidine molecule. This compound is primarily used in biochemical and molecular biology research to study nucleic acid metabolism and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5’-13C]ribothymidine typically involves the incorporation of the carbon-13 isotope into the ribose moiety of thymidine. One common method is the chemical synthesis starting from labeled ribose, which is then coupled with thymine to form the nucleoside. The reaction conditions often involve the use of protecting groups to ensure selective reactions at the desired positions .
Industrial Production Methods: Industrial production of [5’-13C]ribothymidine follows similar synthetic routes but on a larger scale. The process involves the use of labeled precursors and optimized reaction conditions to maximize yield and purity. The final product is purified using chromatographic techniques to ensure it meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5’-13C]ribothymidine can undergo oxidation reactions, particularly at the ribose moiety.
Reduction: The compound can be reduced under specific conditions, affecting the ribose or thymine components.
Substitution: Nucleophilic substitution reactions can occur, especially at the 5’ position where the carbon-13 label is located.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ribothymidine derivatives with altered ribose structures, while substitution reactions can introduce new functional groups at the 5’ position .
Scientific Research Applications
Chemistry:
- Used as a tracer in nucleic acid synthesis studies.
- Helps in understanding the mechanisms of nucleoside analog incorporation into DNA and RNA.
Biology:
- Investigates the metabolic pathways of nucleosides in cells.
- Studies the effects of nucleoside analogs on cellular processes.
Medicine:
- Used in the development of antiviral and anticancer therapies.
- Helps in the design of nucleoside-based drugs with improved efficacy and reduced toxicity.
Industry:
- Applied in the production of labeled nucleotides for research and diagnostic purposes.
- Used in the development of new materials with specific labeling requirements .
Mechanism of Action
Molecular Targets and Pathways: [5’-13C]ribothymidine exerts its effects by incorporating into nucleic acids during DNA and RNA synthesis. The carbon-13 label allows for the tracking and analysis of nucleoside metabolism and dynamics. The compound interacts with enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases, providing insights into their mechanisms of action .
Comparison with Similar Compounds
Thymidine: The deoxyribonucleoside counterpart lacking the hydroxyl group at the 2’ position.
5-Methyluridine: Another name for ribothymidine, highlighting the methyl group at the 5-position of the uracil ring.
2’-Deoxy-5-methyluridine: A deoxyribonucleoside analog with similar structural features.
Uniqueness: [5’-13C]ribothymidine is unique due to the incorporation of the carbon-13 isotope, which allows for detailed studies of nucleoside metabolism and dynamics. This labeling provides a powerful tool for researchers to investigate the biochemical pathways and interactions of nucleosides in various biological systems .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-DJLCBFSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[13CH2]O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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